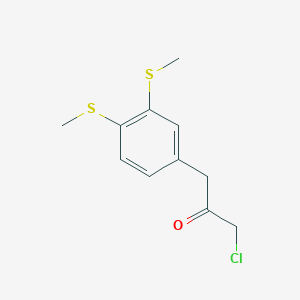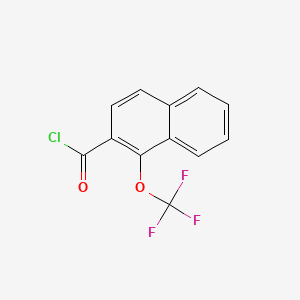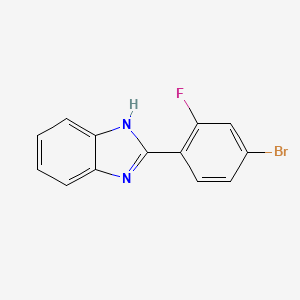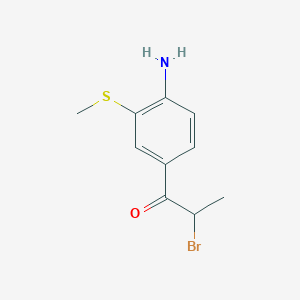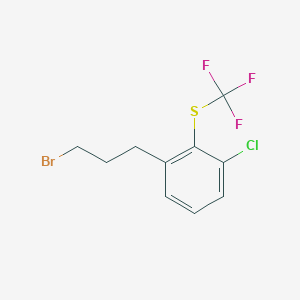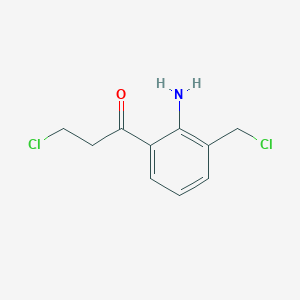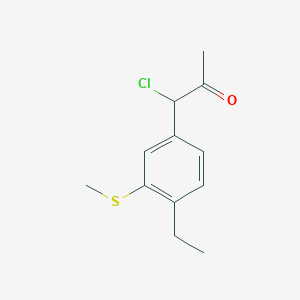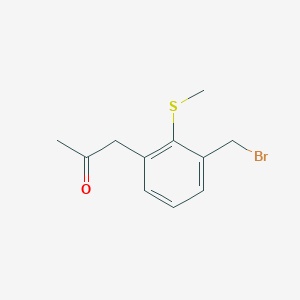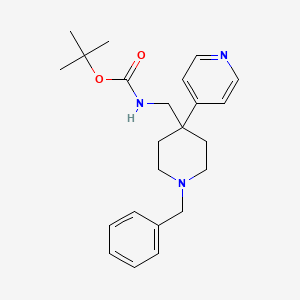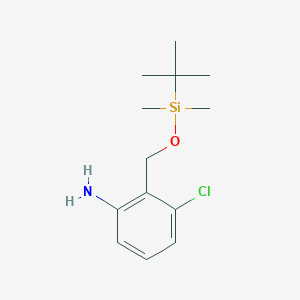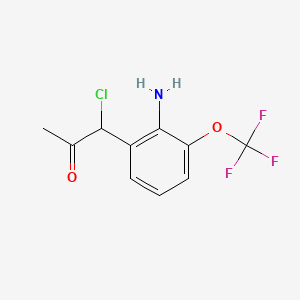
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, which is known for its unique electronic properties, making it valuable in various chemical reactions and applications.
準備方法
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves several steps. One common method includes the reaction of 2-amino-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
化学反応の分析
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
科学的研究の応用
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
類似化合物との比較
When compared to similar compounds, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its trifluoromethoxy group, which imparts unique electronic properties. Similar compounds include:
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different reactivity and binding properties.
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.
These differences highlight the uniqueness of this compound and its potential for various applications.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
1-[2-amino-3-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,15H2,1H3 |
InChIキー |
CFEVCBDMXOYOMM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


